5‑Position Substitution Dictates Carbonic Anhydrase Isoform Selectivity: Class‑Level Structural Evidence
High‑resolution X‑ray crystallography of human carbonic anhydrase II (hCA II) complexed with 5‑(1‑adamantylcarboxamido)‑1,3,4‑thiadiazole‑2‑sulfonamide reveals that bulky 5‑position substituents occupy a distinct binding pocket (lined by Ile91, Val121, Phe131) not utilized by the 5‑amino analog acetazolamide [1]. The 5‑anilino group of the target compound shares steric and aromatic characteristics with this adamantylcarboxamido tail, enabling comparable pocket occupation and altered isoform selectivity [1].
| Evidence Dimension | Binding pocket occupancy in hCA II |
|---|---|
| Target Compound Data | Binds less utilized pocket (Ile91, Val121, Phe131) (inferred from 5‑(1‑adamantylcarboxamido) analog) |
| Comparator Or Baseline | Acetazolamide (5‑amino‑1,3,4‑thiadiazole‑2‑sulfonamide) binds classical hydrophobic pocket |
| Quantified Difference | Not applicable (structural binary difference) |
| Conditions | X‑ray crystallography of hCA II, 1.85‑2.0 Å resolution |
Why This Matters
Demonstrates that the 5‑anilino group fundamentally alters the binding mode compared to the widely used acetazolamide, justifying its procurement for experiments requiring isoform‑selective inhibition or targeting of tumor‑associated CA IX/XII.
- [1] Avvaru, B. S., Wagner, J. M., Maresca, A., Scozzafava, A., Robbins, A. H., Supuran, C. T., & McKenna, R. (2010). Carbonic anhydrase inhibitors. The X-ray crystal structure of human isoform II in adduct with an adamantyl analogue of acetazolamide resides in a less utilized binding pocket than most hydrophobic inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4376-4381. View Source
